Chlorambucil-d8 is a deuterated derivative of chlorambucil, a well-known alkylating agent primarily used in the treatment of certain types of cancers, particularly chronic lymphocytic leukemia and lymphoma. The incorporation of deuterium into the chlorambucil molecule enhances its stability and provides a useful tool for pharmacokinetic studies and metabolic research. This isotopic labeling allows for precise tracking of the compound's behavior within biological systems.
Chlorambucil-d8 can be synthesized from its parent compound, chlorambucil, through specific chemical modifications that introduce deuterium atoms into the structure. It is commercially available from various chemical suppliers and is utilized primarily in research settings.
Chlorambucil-d8 falls under the classification of alkylating agents, specifically nitrogen mustards. These compounds are characterized by their ability to form covalent bonds with DNA, leading to cell death, which is particularly beneficial in cancer treatment.
The synthesis of chlorambucil-d8 involves several key steps:
This multi-step synthesis process is designed to be cost-effective and suitable for industrial production while maintaining low toxicity and mild reaction conditions.
Chlorambucil-d8 participates in similar chemical reactions as its parent compound, including:
These reactions are essential for understanding the drug's behavior in biological systems and its efficacy as a therapeutic agent.
Chlorambucil-d8 acts primarily through the formation of DNA cross-links, which inhibit DNA replication and transcription. This mechanism leads to cell cycle arrest and ultimately induces apoptosis in cancer cells. The presence of deuterium may influence the kinetics of these interactions, providing insights into how modifications affect drug efficacy .
The process can be summarized as follows:
Chlorambucil-d8 exhibits similar physical properties to chlorambucil but with variations due to isotopic substitution. Key properties include:
These properties make chlorambucil-d8 suitable for various analytical applications in research settings .
Chlorambucil-d8 is primarily used in scientific research for:
Its unique isotopic labeling allows researchers to track its behavior accurately without interference from naturally occurring compounds .
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for confirming the molecular structure and deuterium substitution sites in Chlorambucil-d8. This deuterated analog features eight deuterium atoms specifically positioned on the bis(2-chloroethyl)amino moiety, replacing all hydrogen atoms in the two chloroethyl groups (–N(CD₂CD₂Cl)₂). In ¹H-NMR spectra, the absence of resonances between 3.5–3.7 ppm (characteristic of –CH₂– groups adjacent to nitrogen and chlorine in non-deuterated Chlorambucil) provides immediate evidence of successful deuteration [1] [8].
¹³C-NMR further validates the structural integrity: Carbons within the deuterated chloroethyl groups (N–CD₂–CD₂Cl) exhibit significant upfield shifts (5–10 ppm) due to the isotope effect. Conversely, signals corresponding to the phenyl ring (110–150 ppm) and the butanoic acid chain (COOH–CH₂–CH₂–, 24–34 ppm; carbonyl carbon at ~178 ppm) remain identical to non-deuterated Chlorambucil, confirming localized deuteration without backbone alterations [8] [6]. Two-dimensional NMR techniques (e.g., HSQC, HMBC) correlate residual exchangeable protons (e.g., carboxylic acid proton) and carbons, ruling out structural anomalies.
Table 1: Key NMR Spectral Features of Chlorambucil vs. Chlorambucil-d8
Proton/Carbon Site | Chlorambucil (¹H δ ppm / ¹³C δ ppm) | Chlorambucil-d8 (¹H δ ppm / ¹³C δ ppm) | Observation |
---|---|---|---|
N–CH₂–CH₂Cl | 3.55–3.65 (s, 8H) | Absent | Complete H/D substitution |
N–CH₂–CH₂Cl | 3.65–3.75 (s, 8H) | Absent | Complete H/D substitution |
N–CD₂–CD₂Cl | – | 50–55 (m, C signal) | Upfield shift due to isotope effect |
Phenyl ring C/H | 7.0–7.4 (m, 4H); 110–150 (C signals) | Identical | Unaltered structure |
–OOC–CH₂–CH₂–CH₂–Phenyl | 2.3–2.5 (t, 2H); 1.8–2.0 (m, 4H) | Identical | Unaltered structure |
High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of the molecular formula and exact mass of Chlorambucil-d8. Electrospray Ionization (ESI) in positive or negative mode yields the protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, respectively. The observed accurate mass for Chlorambucil-d8 (C₁₄H₁₁D₈Cl₂NO₂) is m/z 313.1295 for [M+H]⁺, which aligns precisely with the theoretical mass (calculated for C₁₄H₁₁D₈³⁵Cl₂NO₂: 313.1295). This represents an 8.05 Da increase compared to non-deuterated Chlorambucil [M+H]⁺ at m/z 305.0815 (C₁₄H₁₉³⁵Cl₂NO₂), directly confirming the incorporation of eight deuterium atoms [1] [8] [6].
HRMS analysis under collision-induced dissociation (CID) conditions generates characteristic fragment ions. Key fragments include:
The strategic deuteration of Chlorambucil to yield Chlorambucil-d8 significantly alters specific physiochemical properties while maintaining core chemical and biological functionality related to alkylation.
Table 3: Comparative Properties of Chlorambucil and Chlorambucil-d8
Property | Chlorambucil | Chlorambucil-d8 | Significance |
---|---|---|---|
Molecular Formula | C₁₄H₁₉Cl₂NO₂ | C₁₄H₁₁D₈Cl₂NO₂ | Confirmed by HRMS, NMR |
Molecular Weight | 304.21 g/mol | 312.26 g/mol | +8.05 Da |
Key MS Ions ([M+H]⁺) | m/z 305.0815 | m/z 313.1295 | Distinct MS differentiation |
¹H-NMR (N–CH₂–) | 3.55–3.75 ppm (8H) | Absent | Confirms deuteration sites |
LogP (Predicted/Exp.) | ~3.38 | ~3.38 | Similar partitioning behavior |
Chemical Reactivity | Forms aziridinium ion for alkylation | Identical reactivity | Same mechanism of action |
Primary Application | Therapeutic alkylating agent | Internal Standard for bioanalysis | Enables precise drug quantification [7] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0